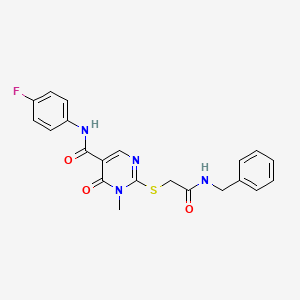
2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(benzylamino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a novel derivative within the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzylamine derivatives with 2-oxoethyl thio compounds, followed by the introduction of a 4-fluorophenyl group and modification to form the pyrimidine ring. The synthetic pathways often include various coupling reactions and purification steps to yield the final product in significant purity and yield.
General Reaction Scheme
- Formation of Thioether : Benzylamine reacts with a 2-oxoethyl thio compound.
- Pyrimidine Ring Closure : The thioether undergoes cyclization to form the pyrimidine structure.
- Final Modifications : Introduction of functional groups such as the carboxamide and fluorophenyl moiety.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit various antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated significant antibacterial activity against pathogens such as E. coli and S. aureus . The presence of the thioether linkage is crucial for enhancing this activity.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | Strong |
| Target Compound | Strong | Moderate |
Antitumor Activity
In vitro studies have shown that derivatives of pyrimidines, including those with similar structures to our compound, exhibit antitumor properties against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism often involves inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Effects
A specific study evaluated the target compound's effects on cancer cell lines, revealing:
- Cell Viability Reduction : Significant decrease in viability at concentrations above 10 µM.
- Apoptotic Induction : Increased levels of cleaved caspase-3 and PARP, indicating apoptosis .
Neuroprotective Effects
Emerging research suggests that similar compounds may offer neuroprotective benefits by mitigating endoplasmic reticulum (ER) stress in pancreatic β-cells, potentially relevant for diabetes treatment . This protective effect is attributed to improved cellular resilience against stressors.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Key modifications can influence potency and selectivity:
- Substitution Patterns : Variations in the benzylamino group can enhance antibacterial efficacy.
- Fluorination : The introduction of fluorine atoms can improve metabolic stability and bioavailability.
Eigenschaften
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-26-20(29)17(19(28)25-16-9-7-15(22)8-10-16)12-24-21(26)30-13-18(27)23-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSXQUPKFFCFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














